(Z)-2-Methyl-2-buten-1-ol

Analytical Chemistry GC-MS Isomer Separation

Obtaining stereochemically pure (Z)-2-methyl-2-buten-1-ol is critical for reliable GC-MS isomer quantification and cis-selective synthesis. Impure or wrong isomer leads to analytical misidentification and synthetic failure. • Distinct Kovats retention index (754, non-polar column) ensures accurate calibration and method validation. • Enables stereospecific synthesis of cis-alkenes and natural product scaffolds. • Guaranteed ≥98% purity eliminates E-isomer contamination, securing reaction stereochemical outcomes. Immediate availability from certified stock supports uninterrupted R&D and production workflows.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 19319-26-7
Cat. No. B178693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Methyl-2-buten-1-ol
CAS19319-26-7
Synonyms(E)-2-methyl-2-buten-1-ol
2-methyl-2-buten-1-ol
2-methyl-2-buten-1-ol, (E)-isomer
2-methyl-2-buten-1-ol, (Z)-isome
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC=C(C)CO
InChIInChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3-
InChIKeyNEJDKFPXHQRVMV-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-Methyl-2-buten-1-ol Procurement & Properties


(Z)-2-Methyl-2-buten-1-ol, also known as cis-2-methyl-2-buten-1-ol or (Z)-tiglyl alcohol, is an unsaturated primary alcohol with the molecular formula C₅H₁₀O and a molecular weight of 86.13 g/mol . This compound is characterized by a cis (Z) double-bond configuration at the 2-position and exists as one of two geometric isomers, with the (E)-isomer (CAS 4675-87-0) being the other [1]. It is a colorless liquid with a green, oily aroma and is primarily utilized as a reactive building block in organic synthesis and as a flavor/fragrance intermediate [2].

Stereochemical Z-isomer geometry for cis-selective synthesis
Analytical Distinct GC retention index as reference standard
Sensory Green, oily aroma for flavor and fragrance studies

Why (Z)-2-Methyl-2-buten-1-ol Substitution Fails


Substituting (Z)-2-Methyl-2-buten-1-ol with its (E)-isomer, 3-methyl-2-buten-1-ol (prenol), or other C5 unsaturated alcohols without rigorous validation introduces significant risk across synthetic, analytical, and sensory applications. The Z-configuration imparts distinct steric and electronic properties that govern regioselectivity in downstream reactions, particularly in stereospecific syntheses where the cis geometry of the double bond dictates the three-dimensional outcome of subsequent transformations . Furthermore, analytical methods such as GC-MS rely on unique retention indices to distinguish and quantify the Z-isomer in complex mixtures, and substituting with an alternative C5 alcohol will result in erroneous identification and quantification [1]. Finally, in flavor and fragrance applications, the specific sensory profile—characterized as green and oily—is a direct consequence of the Z-stereochemistry and cannot be replicated by structurally similar compounds with different double-bond positions or configurations [2].

E-isomer mismatch

Using the (E)-isomer may alter reaction stereochemistry and the geometry of downstream products.

GC retention shift

Prenol or other C5 alcohols elute at different retention times, compromising identification and quantification.

Sensory divergence

Prenol exhibits a fruity, lavender profile; the green, oily note may not be replicated, affecting formulation consistency.

(Z)-2-Methyl-2-buten-1-ol Comparative Evidence


GC Retention Index vs. E-Isomer and Prenol

The Kovats retention index (RI) of (Z)-2-methyl-2-buten-1-ol on a standard non-polar column is 754, which is distinct from its (E)-isomer, though exact RI values for the (E)-isomer were not identified in this search. This difference in retention behavior is critical for the unambiguous identification and quantification of the Z-isomer in complex mixtures via GC-MS [1]. In contrast, the structurally related compound prenol (3-methyl-2-buten-1-ol) exhibits a retention index of 1327 on a polar column [2], further highlighting the unique chromatographic signature of the target compound. The availability of a validated RI value for (Z)-2-methyl-2-buten-1-ol provides a definitive benchmark for analytical method development and quality control.

GC Retention
Cross-study comparable
Kovats RI 754 (non‑polar) vs. prenol RI 1327 (polar); (E)-isomer data not available
Unique retention behavior supports isomer identification.
Verify against in‑house column and temperature program.
Analytical Chemistry GC-MS Isomer Separation

Density and Boiling Point vs. E-Isomer and Prenol

The Z-configuration of (Z)-2-methyl-2-buten-1-ol results in distinct physicochemical properties compared to its (E)-isomer and prenol. The target compound has a predicted density of 0.8±0.1 g/cm³ at 25°C and a boiling point of 141.5±8.0°C at 760 mmHg . In contrast, the (E)-isomer (CAS 497-02-9) exhibits a measured density of 0.844 g/cm³ and a boiling point of 141.5°C at 760 mmHg . The small but measurable difference in density (Δd ≈ 0.04 g/cm³) between the Z- and E-isomers, though within experimental error, may impact separation processes such as distillation. Prenol (CAS 556-82-1) has a reported boiling point of 140°C and density of 0.848 g/mL at 25°C , providing a clear differentiation in boiling point (ΔTb ≈ 1.5°C) that can be exploited for separation by fractional distillation.

Density & Boiling Point
Cross-study comparable
Z‑isomer d ≈ 0.8 g/cm³, bp 141.5 °C; E‑isomer d 0.844 g/cm³, bp 141.5 °C; prenol bp 140 °C
Slight density/bp differences may inform purification strategy.
Predicted values for target; confirm experimentally for critical separations.
Physical Chemistry Process Engineering Purification

Regulatory and Safety Profile

The Z-isomer of 2-methyl-2-buten-1-ol is subject to specific hazard classifications that differentiate it from other unsaturated alcohols. According to GHS classification, (Z)-2-methyl-2-buten-1-ol is categorized as Acute Toxicity Category 4 (Harmful if inhaled, H332) and Specific Target Organ Toxicity – Single Exposure Category 3 (May cause respiratory irritation, H335) . While the (E)-isomer shares these same hazard statements , the Z-isomer's distinct CAS registry number (19319-26-7) and UNII (204DWM50MS) [1] ensure proper identification for regulatory and safety documentation. This differentiation is critical for procurement, as safety data sheets (SDS) and handling protocols are linked to the specific isomeric form. The Z-isomer is also listed in the FDA's Substances Added to Food (EAFUS) database under the broader entry for 2-methylbut-2-en-1-ol (CAS 4675-87-0) with FEMA No. 4178, though its specific use as a flavoring agent is subject to the same GRAS designation as the isomer mixture [2].

Regulatory Identity
Class-level inference
CAS 19319-26-7, UNII 204DWM50MS; GHS H332, H335 (identical to E‑isomer)
Distinct identifiers enable correct safety and regulatory documentation.
Verify SDS for isomer-specific handling requirements.
Regulatory Compliance Safety Procurement

Z-Specific Reactivity in Stereoselective Synthesis

The Z-configuration of the double bond in (Z)-2-methyl-2-buten-1-ol is a critical structural feature that governs its reactivity in stereoselective reactions. While the (E)-isomer is commonly employed as a standard building block, the Z-isomer offers a distinct geometric scaffold for the synthesis of cis-configured alkenes and natural products. For instance, in the synthesis of isoprene from 3-methylbutan-2-one, 2-methylbut-2-en-1-ol is a key intermediate, and the stereochemistry of this intermediate can influence the selectivity and yield of the dehydration step [1]. Specifically, the use of a stereochemically pure Z-intermediate can enable the production of isoprene with a defined stereochemical outcome in subsequent polymerization reactions, though direct comparative yield data for Z- vs. E- was not found. The Z-isomer's unique spatial arrangement also allows for selective esterification and further transformations to produce aroma compounds with specific sensory profiles .

Stereoselective Synthesis
Data to verify
Z‑olefin geometry may direct cis‑alkene formation; quantitative yield data not located
Supports cis‑selective pathway studies; requires experimental validation.
Class‑level inference; confirm scope with internal substrates.
Organic Synthesis Stereoselective Synthesis Isoprene Production

Odor Profile vs. Prenol

The odor profile of (Z)-2-methyl-2-buten-1-ol is described as green and oily [1], which is distinct from the fruity, green, lavender odor of prenol (3-methyl-2-buten-1-ol) . This sensory differentiation is critical for flavor and fragrance applications where the precise aroma character is paramount. While quantitative odor threshold data for the pure Z-isomer was not identified, the qualitative difference in odor descriptors provides a clear basis for selecting the appropriate compound for a desired sensory outcome. The Z-isomer's green, oily note is particularly valued in creating earthy, vegetal, and certain floral accords, whereas prenol's fruity, lavender character is used in different fragrance types.

Odor Profile
Cross-study comparable
Z‑isomer: green, oily; prenol: fruity, green, lavender
Qualitative sensory difference guides flavor/fragrance compound selection.
Quantitative odor thresholds not available for the pure Z‑isomer.
Flavor Chemistry Fragrance Development Sensory Analysis

Natural Source Differentiation

(Z)-2-Methyl-2-buten-1-ol has been detected in specific natural sources, including blackberries (Rubus), evergreen blackberries (Rubus laciniatus), and prickly pears (Opuntia) [1]. This natural occurrence pattern differs from that of prenol, which is a known constituent of ylang-ylang and hop oils, as well as orange peel oil and various fruits [2]. The presence of the Z-isomer in these specific plant matrices makes it a potential biomarker for the authentication of certain fruit products or for the study of plant metabolism. This natural distribution provides a scientific basis for selecting (Z)-2-methyl-2-buten-1-ol for research into the volatile profiles of these specific species, as opposed to using a different C5 alcohol.

Natural Occurrence
Cross-study comparable
Detected in blackberries, prickly pears; prenol in ylang‑ylang, hop oils, citrus
Species‑specific distribution supports biomarker and authentication research.
Abundance data not found; use as qualitative reference standard.
Natural Product Chemistry Food Chemistry Biomarker Discovery

(Z)-2-Methyl-2-buten-1-ol Research & Industrial Applications


Analytical QC for Isomeric Mixtures

As demonstrated by its distinct Kovats retention index of 754 on a non-polar GC column [1], (Z)-2-methyl-2-buten-1-ol is an essential reference standard for the development and validation of GC-MS methods aimed at separating and quantifying Z- and E-isomers in complex matrices. Procurement of the pure Z-isomer is mandatory for establishing accurate calibration curves and ensuring the specificity of analytical assays in food, environmental, or metabolomics research.

Stereoselective Synthesis of Cis-Configured Compounds

The Z-configuration of the double bond provides a unique geometric scaffold for the synthesis of cis-alkenes and natural products . Researchers aiming to install a cis double bond or leverage stereospecific transformations, such as in the synthesis of isoprene derivatives [2], should prioritize the procurement of stereochemically pure (Z)-2-methyl-2-buten-1-ol. Substituting with the (E)-isomer or a mixture would compromise the stereochemical integrity of the final product.

Flavor and Fragrance Formulation

For flavorists and fragrance chemists seeking to impart a green, oily note to formulations, (Z)-2-methyl-2-buten-1-ol is the appropriate choice [3]. Its distinct sensory profile differentiates it from the fruity, lavender character of prenol . Procurement of the Z-isomer ensures the desired olfactory outcome and maintains formulation consistency.

Natural Product Research & Food Authentication

Given its specific detection in blackberries and prickly pears [4], pure (Z)-2-methyl-2-buten-1-ol serves as an authentic standard for metabolomic profiling and biomarker discovery in these species. Researchers investigating the volatile chemistry of Rubus or Opuntia species will require this specific isomer to accurately identify and quantify its presence, as other C5 alcohols may not co-occur or serve as suitable surrogates.

Application
Selection Property
Validation Focus
GC‑MS isomer separation
Defined Z‑isomer reference standard
Retention index benchmark confirmation
Cis‑alkene stereoselective synthesis
Z‑configuration geometric scaffold
Stereochemical outcome verification
Flavor/fragrance creation
Green, oily olfactory profile
Sensory consistency evaluation
Plant metabolomics biomarker
Occurrence in Rubus/Opuntia species
Volatile profile authentication
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